2-Imidazoline,2'-(trimethylenedithio)di-, dihydrobromide
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Overview
Description
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is a compound belonging to the imidazoline class of heterocyclic compounds. Imidazolines are characterized by a five-membered ring containing two nitrogen atoms. This particular compound is known for its unique structure, which includes a trimethylenedithio bridge and two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazoline compounds typically involves the condensation of 1,2-diamines with nitriles or esters. For 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide, a common synthetic route involves the reaction of ethylenediamine with a suitable nitrile in the presence of an acid catalyst at high temperatures. The trimethylenedithio bridge is introduced through a subsequent reaction with a sulfur-containing reagent .
Industrial Production Methods
Industrial production of imidazolines often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-pressure and high-temperature reactors allows for efficient synthesis of the desired imidazoline derivatives. The final product is typically purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to a variety of functionalized imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolines, imidazoles, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazoline derivatives are investigated for their potential use in treating hypertension, diabetes, and neurological disorders.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and fabric softeners
Mechanism of Action
The mechanism of action of 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to imidazoline receptors, which are involved in regulating blood pressure and glucose levels.
Pathways Involved: Activation of imidazoline receptors can lead to the modulation of adrenergic and insulin signaling pathways, resulting in various physiological effects
Comparison with Similar Compounds
Similar Compounds
- Oxymetazoline
- Xylometazoline
- Tetrahydrozoline
- Naphazoline
Uniqueness
2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is unique due to its trimethylenedithio bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazoline derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
1773-31-5 |
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Molecular Formula |
C9H17BrN4S2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C9H16N4S2.BrH/c1(6-14-8-10-2-3-11-8)7-15-9-12-4-5-13-9;/h1-7H2,(H,10,11)(H,12,13);1H |
InChI Key |
AXXLIMMHRFFBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCCCSC2=NCCN2.Br |
Origin of Product |
United States |
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